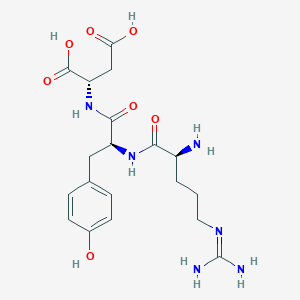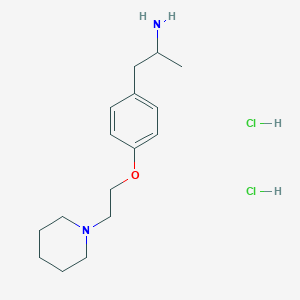
Arginyl-tyrosyl-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arginyl-tyrosyl-aspartic acid (RYD) is a tripeptide composed of three amino acids, arginine, tyrosine, and aspartic acid. It is a small peptide sequence that has been a subject of scientific research for its potential applications in various fields.
Wirkmechanismus
Arginyl-tyrosyl-aspartic acid works by binding to integrins, a family of cell surface receptors that play a crucial role in cell adhesion and migration. By binding to integrins, Arginyl-tyrosyl-aspartic acid promotes cell adhesion and migration, allowing for the formation of new tissues or the delivery of drugs to specific cells or tissues.
Biochemische Und Physiologische Effekte
Arginyl-tyrosyl-aspartic acid has been shown to have several biochemical and physiological effects, including increased cell adhesion and migration, enhanced drug delivery, and targeted cancer therapy. Arginyl-tyrosyl-aspartic acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Arginyl-tyrosyl-aspartic acid in lab experiments is its specificity for integrins, allowing for targeted delivery of drugs or other molecules to specific cells or tissues. However, Arginyl-tyrosyl-aspartic acid can be difficult to synthesize and may require specialized equipment and expertise. Additionally, the effects of Arginyl-tyrosyl-aspartic acid may vary depending on the specific cell or tissue type being studied.
Zukünftige Richtungen
There are several future directions for Arginyl-tyrosyl-aspartic acid research, including the development of new drug delivery systems, the use of Arginyl-tyrosyl-aspartic acid in tissue engineering, and the investigation of Arginyl-tyrosyl-aspartic acid's potential as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of Arginyl-tyrosyl-aspartic acid and its effects on different cell and tissue types.
Conclusion:
In conclusion, Arginyl-tyrosyl-aspartic acid is a small peptide sequence that has been extensively studied for its potential applications in various fields. Its ability to promote cell adhesion and migration, enhance drug delivery, and target cancer cells makes it a promising candidate for future research. However, further investigation is needed to fully understand the mechanism of action of Arginyl-tyrosyl-aspartic acid and its effects on different cell and tissue types.
Wissenschaftliche Forschungsanwendungen
Arginyl-tyrosyl-aspartic acid has been extensively studied for its potential applications in various fields, including cell adhesion, tissue engineering, drug delivery, and cancer therapy. Arginyl-tyrosyl-aspartic acid has been shown to promote cell adhesion and migration, making it a promising candidate for tissue engineering applications. It has also been used as a targeting ligand for drug delivery systems, allowing for targeted delivery of drugs to specific cells or tissues. In cancer therapy, Arginyl-tyrosyl-aspartic acid has been used as a component of targeted therapies, allowing for the delivery of anticancer drugs directly to cancer cells.
Eigenschaften
CAS-Nummer |
130022-72-9 |
|---|---|
Produktname |
Arginyl-tyrosyl-aspartic acid |
Molekularformel |
C19H28N6O7 |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H28N6O7/c20-12(2-1-7-23-19(21)22)16(29)24-13(8-10-3-5-11(26)6-4-10)17(30)25-14(18(31)32)9-15(27)28/h3-6,12-14,26H,1-2,7-9,20H2,(H,24,29)(H,25,30)(H,27,28)(H,31,32)(H4,21,22,23)/t12-,13-,14-/m0/s1 |
InChI-Schlüssel |
AOJYORNRFWWEIV-IHRRRGAJSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O |
Andere CAS-Nummern |
130022-72-9 |
Sequenz |
RYD |
Synonyme |
Arg-Tyr-Asp arginyl-tyrosyl-aspartic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B145968.png)










